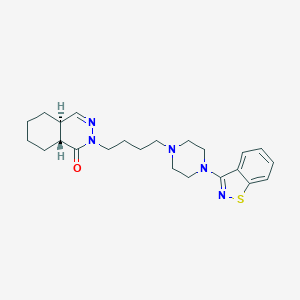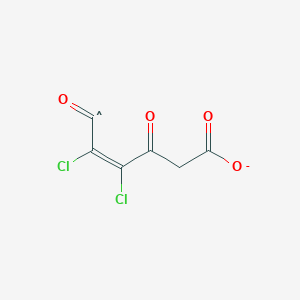
2,3-Dichloromaleylacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloromaleylacetate (DCMA) is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and biotechnology. DCMA is a derivative of maleic acid, and its chemical structure consists of two chlorine atoms attached to a maleylacetate moiety.
科学研究应用
2,3-Dichloromaleylacetate has been studied for its potential applications in various scientific fields. In medicine, 2,3-Dichloromaleylacetate has been shown to exhibit anticancer activity by inhibiting the activity of pyruvate dehydrogenase kinase, which is overexpressed in cancer cells. 2,3-Dichloromaleylacetate has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. In biochemistry, 2,3-Dichloromaleylacetate has been used as a substrate for the enzyme maleylacetate reductase, which is involved in the degradation of aromatic compounds in bacteria. 2,3-Dichloromaleylacetate has also been studied for its potential to immobilize enzymes on surfaces for biotechnological applications.
作用机制
The mechanism of action of 2,3-Dichloromaleylacetate varies depending on the target enzyme or protein. In cancer cells, 2,3-Dichloromaleylacetate inhibits the activity of pyruvate dehydrogenase kinase, which leads to a decrease in the production of ATP and cell death. In the brain, 2,3-Dichloromaleylacetate inhibits the activity of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine and improved cognitive function. In bacteria, 2,3-Dichloromaleylacetate is used as a substrate for the enzyme maleylacetate reductase, which converts 2,3-Dichloromaleylacetate to maleylacetate and then to fumarate.
生化和生理效应
2,3-Dichloromaleylacetate has been shown to have various biochemical and physiological effects depending on the target enzyme or protein. In cancer cells, 2,3-Dichloromaleylacetate induces apoptosis and inhibits cell proliferation. In the brain, 2,3-Dichloromaleylacetate improves cognitive function and memory. In bacteria, 2,3-Dichloromaleylacetate is involved in the degradation of aromatic compounds.
实验室实验的优点和局限性
2,3-Dichloromaleylacetate has several advantages for lab experiments such as its stability, ease of synthesis, and potential applications in various fields. However, 2,3-Dichloromaleylacetate also has some limitations such as its toxicity and limited solubility in water. Therefore, proper safety precautions should be taken when handling 2,3-Dichloromaleylacetate, and alternative solvents should be used for experiments that require high solubility.
未来方向
There are several future directions for the study of 2,3-Dichloromaleylacetate. In medicine, 2,3-Dichloromaleylacetate could be further studied for its potential to treat other diseases such as diabetes and cardiovascular diseases. In biochemistry, 2,3-Dichloromaleylacetate could be used as a substrate for other enzymes involved in the degradation of aromatic compounds. In biotechnology, 2,3-Dichloromaleylacetate could be used to immobilize other enzymes on surfaces for various applications such as biosensors and bioreactors.
Conclusion:
In conclusion, 2,3-Dichloromaleylacetate is a promising compound for scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on 2,3-Dichloromaleylacetate could lead to new discoveries and advancements in medicine, biochemistry, and biotechnology.
合成方法
2,3-Dichloromaleylacetate can be synthesized by reacting maleic anhydride with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated using thionyl chloride and phosphorus pentachloride to obtain 2,3-Dichloromaleylacetate. The yield of 2,3-Dichloromaleylacetate synthesis can be improved by optimizing the reaction conditions such as reaction time, temperature, and concentration of reagents.
属性
CAS 编号 |
146764-41-2 |
|---|---|
产品名称 |
2,3-Dichloromaleylacetate |
分子式 |
C6H2Cl2O4- |
分子量 |
208.98 g/mol |
InChI |
InChI=1S/C6H3Cl2O4/c7-3(2-9)6(8)4(10)1-5(11)12/h1H2,(H,11,12)/p-1 |
InChI 键 |
DGYZEWAXAPMXQL-UHFFFAOYSA-M |
手性 SMILES |
C(C(=O)/C(=C(\[C]=O)/Cl)/Cl)C(=O)[O-] |
SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
规范 SMILES |
C(C(=O)C(=C([C]=O)Cl)Cl)C(=O)[O-] |
其他 CAS 编号 |
146764-41-2 |
同义词 |
2,3-dichloromaleylacetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



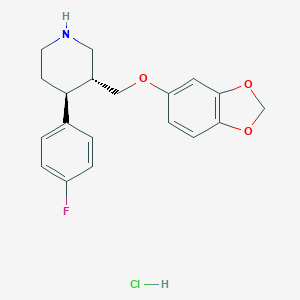
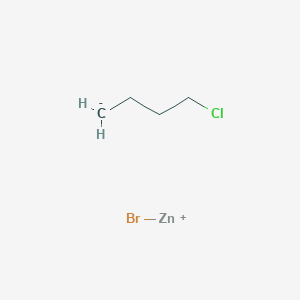
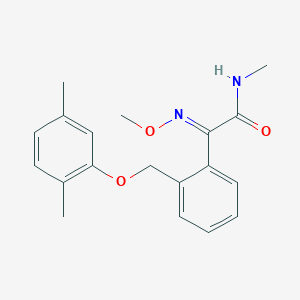
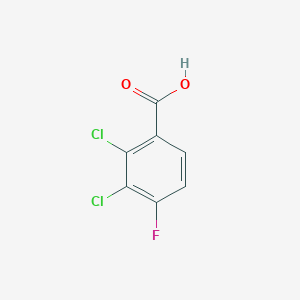
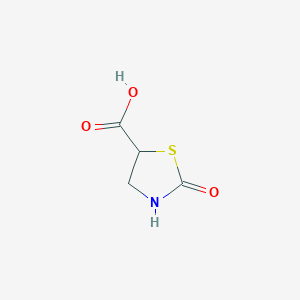
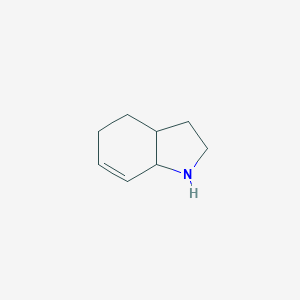
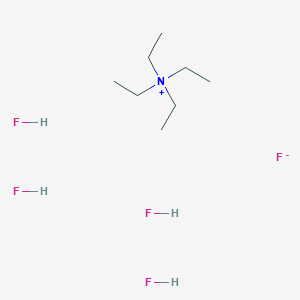
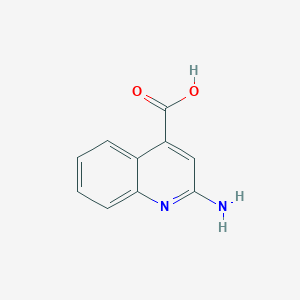
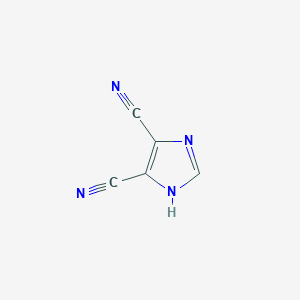
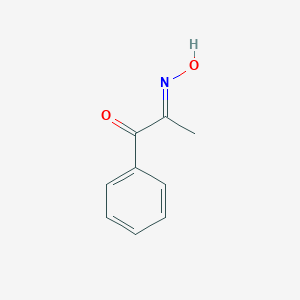
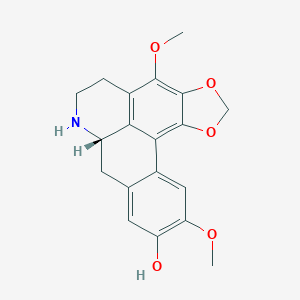
![1-Amino-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B129188.png)
![tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B129190.png)
